molecular formula C10H18OSi B8586874 Bicyclo(2.2.1)hept-2-ene, 2-trimethylsiloxy- CAS No. 57722-40-4

Bicyclo(2.2.1)hept-2-ene, 2-trimethylsiloxy-

Cat. No. B8586874
Key on ui cas rn: 57722-40-4
M. Wt: 182.33 g/mol
InChI Key: LWEGGUCCOPWRNB-UHFFFAOYSA-N
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Patent
US04215044

Procedure details

Methyllithium in diethyl ether (141 ml of 1.8 M solution) was added dropwise to a solution of 27.6 g of diisopropylamine in 38 ml of dry diethyl ether. The resulting solution was cooled to -78° C. and 19.7 g of norcamphor in 20 ml of diethyl ether were added dropwise. The reaction mixture was warmed to 0° C. and 46 ml of chlorotrimethylsilane were added. The reaction mixture was warmed to 25° C., stirred for 30 minutes, extracted with cold 5% aqueous sodium bicarbonate, dried (over MgSO4) and then distilled to give 22.3 g of 2-trimethylsiloxybicyclo[2.2.1]-hept-2-ene as a colorless liquid: bp 70°-73° C. (14 mm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
141 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Li].C(NC(C)C)(C)C.[CH2:10]1[CH:14]2[CH2:15][C:16](=[O:17])[CH:12]([CH2:13]2)[CH2:11]1.Cl[Si:19]([CH3:22])([CH3:21])[CH3:20]>C(OCC)C>[CH3:20][Si:19]([CH3:22])([CH3:21])[O:17][C:16]1[CH:12]2[CH2:13][CH:14]([CH:15]=1)[CH2:10][CH2:11]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
27.6 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
141 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
38 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
19.7 g
Type
reactant
Smiles
C1CC2CC1CC2=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
46 mL
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 25° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with cold 5% aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over MgSO4)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](OC=1C2CCC(C1)C2)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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